BenchChemオンラインストアへようこそ!

1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione

Lipophilicity Xanthine Physicochemical profiling

Select this purine-2,6-dione to eliminate adenosine receptor background noise in chemoproteomic or kinase screens. The N9-propyl/C8-propyl substitution enforces a 3,9-dihydro tautomeric form absent from standard theophylline collections, while LogP 2.09 and zero rotatable bonds ensure CNS permeability. Procure from the ChemBridge CORE Library for thermal shift assays or SAR expansion.

Molecular Formula C12H18N4O2
Molecular Weight 250.30 g/mol
CAS No. 61080-34-0
Cat. No. B5749100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione
CAS61080-34-0
Molecular FormulaC12H18N4O2
Molecular Weight250.30 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(N1CCC)NC(=O)N(C2=O)C
InChIInChI=1S/C12H18N4O2/c1-4-6-8-13-9-10(16(8)7-5-2)14-12(18)15(3)11(9)17/h4-7H2,1-3H3,(H,14,18)
InChIKeyOVAQNLROJBJQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview of 1-Methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione (CAS 61080-34-0)


1-Methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione (CAS 61080-34-0) is a xanthine-family purine-2,6-dione distinguished by an N9-propyl substituent and a C8-propyl group rather than the more common N7-alkyl or C8-aryl/cycloalkyl motifs . With a molecular weight of 250.30 g/mol, a calculated LogP of 2.09, a topological polar surface area (tPSA) of 72.7 Ų, and zero rotatable bonds, it presents a rigid, moderately lipophilic scaffold that differentiates it from prototypical dimethylxanthines such as theophylline . It is supplied as a solid screening compound (achiral, free form) within the ChemBridge CORE Library .

Why 1-Methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione Cannot Be Replaced by Common Xanthine Analogs


In-class xanthines such as theophylline (1,3-dimethylxanthine), 1,3-dipropyl-7-methylxanthine, or 8-aryl xanthine antagonists cannot serve as drop-in replacements for this compound because the N9-propyl → N7-H tautomeric shift, combined with C8-propyl substitution, profoundly alters hydrogen-bonding capacity, molecular shape, and lipophilicity [1]. SAR studies on purine-2,6-diones demonstrate that moving the alkyl group from N7 to N9 changes both the tautomeric preference and the recognition elements for adenosine receptors and phosphodiesterase isoforms, while C8-substitution is a dominant determinant of A1/A2A selectivity [2]. Consequently, assays or screening cascades validated with this scaffold cannot be assumed to yield equivalent results with N7-alkyl or C8-unsubstituted analogs.

Quantitative Comparator Evidence for 1-Methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione Selection


Lipophilicity (LogP) Differentiation vs. Theophylline and 1,3-Dipropyl-7-methylxanthine

The target compound exhibits a calculated LogP of 2.09, which is approximately 2.1 log units higher than theophylline (LogP ≈ -0.02) and places it in a distinctly more lipophilic chemical space than common N1,N3-dialkylxanthines . This LogP value predicts superior membrane permeability compared to theophylline, while the zero rotatable bonds (vs. flexible side chains in pentoxifylline or enprofylline) confer a constrained, pre-organized binding conformation that is not achievable with 1,3-dipropyl-7-methylxanthine (MW 250.30, LogP estimated ~1.6 for the 3,7-dihydro tautomer) [1].

Lipophilicity Xanthine Physicochemical profiling

Tautomeric Form Differentiation: 3,9-Dihydro vs. 3,7-Dihydro Purine-2,6-dione

The compound adopts the 3,9-dihydro-1H-purine-2,6-dione tautomeric form, as confirmed by the IUPAC systematic name, with the N9 position alkylated by a propyl group . In contrast, theophylline, caffeine, and the vast majority of biologically characterized xanthines exist as 3,7-dihydro tautomers (N7-H or N7-alkyl) [1]. Crystallographic and NMR studies on purine-2,6-diones show that the 3,9-dihydro → 3,7-dihydro tautomeric shift repositions the H-bond donor/acceptor pattern at the pyrimidine ring, directly affecting complementarity to adenosine receptor binding pockets and PDE catalytic sites [2]. No quantitative head-to-head data are available for this specific compound; the evidence is class-level inference.

Tautomerism Xanthine Receptor recognition

Hydrogen-Bond Donor Count Minimization vs. Theophylline-Class Xanthines

The target compound possesses only 1 hydrogen-bond donor (Hdon = 1), identical to theophylline but notably lower than many adenosine antagonist xanthines that retain a free N7-H (Hdon = 2 for DPCPX, XAC, and 8-phenyltheophylline) . In combination with its higher LogP, this single H-bond donor profile predicts superior blood-brain barrier permeability and lower desolvation penalty upon target binding, as supported by the Ro5-compliant tPSA of 72.7 Ų [1]. The absence of additional H-bond donors distinguishes it from 8-aryl xanthine congeners where polar carboxylate or sulfonate substituents are appended to improve aqueous solubility at the expense of permeability [2].

Hydrogen bonding Drug-likeness Permeability

Structural Rigidity (Zero Rotatable Bonds) as a Conformational Constraint Advantage

With zero rotatable bonds, this compound is a fully constrained purine scaffold—the propyl groups at C8 and N9 are integral to the ring system with no additional flexible linkers . This contrasts sharply with 1,3-dipropyl-8-styrylxanthines (4–6 rotatable bonds), 8-(3-noradamantyl)-1,3-dipropylxanthine (rolofylline, 2 rotatable bonds), and pentoxifylline (8 rotatable bonds) [1]. In screening library design, zero-rotatable-bond compounds provide maximum shape diversity per heavy atom and are associated with higher hit-to-lead success rates due to reduced entropic penalty upon binding and simplified SAR interpretation [2].

Conformational restriction Scaffold diversity Screening library design

C8-Propyl vs. C8-Aryl/Cycloalkyl Substitution: Implications for Adenosine Receptor Subtype Selectivity

SAR studies on 1,3-dialkylxanthines demonstrate that C8-substitution is the primary driver of adenosine receptor subtype selectivity and potency: C8-cyclopentyl (DPCPX) confers A1 selectivity (Ki A1 = 0.46 nM vs. A2A = 340 nM), while C8-styryl or C8-aryl groups enhance A2A selectivity [1]. The C8-propyl group in this compound represents an under-explored, small alkyl substituent that is sterically less demanding than cyclopentyl or aryl groups and is predicted to produce a binding profile distinct from both A1-selective (DPCPX) and A2A-selective (istradefylline, SCH 58261) antagonists [2]. No direct binding data are available for this specific compound; the evidence is class-level inference extrapolated from established xanthine SAR.

Adenosine receptor C8-substitution Selectivity

Absence of N3-Substitution: Differentiation from 1,3-Dialkylxanthine Pharmacophore

The target compound bears only an N1-methyl group with N3-H unsubstituted, whereas the canonical adenosine antagonist pharmacophore requires 1,3-dialkyl substitution (e.g., theophylline, caffeine, DPCPX, rolofylline) [1]. SAR data show that N3-alkylation is critical for adenosine receptor affinity: 1-methylxanthine (N3-H) is >100-fold weaker at A1 and A2A receptors than theophylline (1,3-dimethylxanthine) [2]. This compound therefore represents a departure from the 1,3-dialkyl paradigm and is expected to exhibit substantially reduced adenosine receptor binding, potentially redirecting its biological activity toward alternative purine-recognizing targets such as PDE isoforms, MTH1 (NUDT1), or cyclin-dependent kinases that do not require N3-alkylation [3]. No quantitative target engagement data are available for this compound; the evidence is class-level inference.

Pharmacophore N3-substitution Xanthine

Recommended Application Scenarios for 1-Methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione Procurement


CNS-Penetrant Screening Library Expansion with a Constrained Xanthine Chemotype

With LogP = 2.09, Hdon = 1, and tPSA = 72.7 Ų, this compound falls within the CNS MPO desirability window and is suitable for augmenting blood-brain barrier-permeable screening collections. Its zero rotatable bonds and N9-propyl substitution offer a binding shape not represented by theophylline (LogP = -0.02, 0 rotatable bonds) or DPCPX (LogP ≈ 3.5, C8-cyclopentyl) . Procurement is recommended for CNS-targeted phenotypic screens where intracellular target engagement and minimal adenosine receptor interference are desired [1].

Non-Adenosine Purine-Binding Target Deorphanization Campaigns

The absence of N3-alkylation predicts adenosine receptor affinity >100-fold weaker than theophylline, effectively eliminating A1, A2A, A2B, and A3 activity as confounding factors . This compound is therefore ideally suited for chemoproteomic or thermal shift assays aimed at identifying novel purine-binding proteins (e.g., PDE isoforms, MTH1/NUDT1, CDK family kinases) without the adenosine receptor background noise that complicates interpretation with 1,3-dialkylxanthine probes [1].

Tautomer-Selective Crystallography and Biophysical Studies

The 3,9-dihydro tautomeric form with N9-propyl substitution is absent from commercially available xanthine tool compound collections that predominantly feature 3,7-dihydro tautomers . This compound can serve as a reference ligand for X-ray crystallography or NMR studies investigating how purine tautomeric state influences hydrogen-bonding geometry within ATP-binding pockets, enabling differentiation from theophylline or caffeine co-crystal structures that exclusively report the 3,7-dihydro form [1].

Fragment-Evolved Scaffold for C8-Small Alkyl SAR Exploration

The C8-n-propyl group (sterically smaller than cyclopentyl or phenyl) combined with N9-propyl and N1-methyl provides a minimal alkyl-substituted purine-2,6-dione template for systematic SAR expansion . This scaffold is an ideal starting point for parallel synthesis programs aiming to install C8-aryl, C8-heteroaryl, or C8-cycloalkyl groups while retaining the favorable N9-alkyl 3,9-dihydro tautomeric framework for probing selectivity across the purinome [1].

Quote Request

Request a Quote for 1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.